molecular formula C22H23ClN2O2 B586658 Loratadine-d5 CAS No. 1794752-42-3

Loratadine-d5

Cat. No.: B586658
CAS No.: 1794752-42-3
M. Wt: 387.919
InChI Key: JCCNYMKQOSZNPW-JWMSIRGKSA-N
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Description

Introduction to Loratadine-d5

Definition and Chemical Classification

This compound (C₂₂H₁₈D₅ClN₂O₂; molecular weight: 387.91 g/mol) is a deuterium-labeled isotopolog of Loratadine, a second-generation histamine H₁ receptor antagonist. The compound features five deuterium atoms replacing protium at specific positions: two on the ethyl group of the carboxylate moiety and three on the aromatic rings. This structural modification classifies it as a stable isotope internal standard, distinct from its parent compound due to its isotopic composition.

Table 1: Comparative Properties of Loratadine and this compound

Property Loratadine This compound
Molecular Formula C₂₂H₂₃ClN₂O₂ C₂₂H₁₈D₅ClN₂O₂
Exact Mass 382.144 Da 387.176 Da
CAS Number 79794-75-5 1020719-57-6
Primary Use Antihistamine Analytical Reference

Historical Development of Deuterated Compounds

Discovery and Early Research on Deuterium

Deuterium, the stable hydrogen isotope (²H), was identified in 1931 by Harold Urey through spectroscopic analysis of distilled liquid hydrogen. This discovery, which earned Urey the 1934 Nobel Prize in Chemistry, revealed a nucleus comprising one proton and one neutron. Early applications focused on elucidating reaction mechanisms via kinetic isotope effects, as deuterium’s higher mass slows bond-breaking kinetics.

Evolution of Deuterated Analogs in Chemistry

The synthesis of deuterated compounds accelerated in the 1970s, driven by their utility in nuclear magnetic resonance (NMR) and mass spectrometry. Deutetrabenazine, the first FDA-approved deuterated drug (2017), demonstrated the therapeutic potential of isotopic substitution by prolonging metabolic stability. Concurrently, analytical chemists adopted deuterated standards like this compound to correct for ion suppression and matrix effects in liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Significance in Analytical Chemistry

This compound addresses critical challenges in quantitative bioanalysis:

  • Matrix Effect Mitigation : Co-eluting substances in biological samples alter ionization efficiency. Deuterated internal standards compensate for these variations by exhibiting nearly identical chromatographic behavior to the analyte.
  • Enhanced Precision : The 5 Da mass difference between Loratadine and this compound allows unambiguous detection in selected reaction monitoring (SRM) modes, reducing cross-talk.
  • Metabolic Stability : Deuterium’s kinetic isotope effect slows hepatic oxidation of the parent drug, though this property is secondary in analytical contexts.

Relationship to Parent Compound Loratadine

Structurally, this compound preserves the tricyclic benzocycloheptapyridine core and piperidine carboxylate group of Loratadine. Isotopic substitution occurs at non-pharmacophoric sites, ensuring that the deuterated variant does not interfere with the parent drug’s histamine receptor binding. This design principle ensures that this compound serves exclusively as a chromatographic reference without pharmacological activity.

Table 2: Applications of Deuterated Standards in Pharmaceutical Analysis

Application Role of this compound
Method Validation Calibration curve generation for FDA compliance
Pharmacokinetic Studies Quantification of Loratadine in plasma
Batch Quality Control Detecting synthesis impurities in API production

Properties

CAS No.

1794752-42-3

Molecular Formula

C22H23ClN2O2

Molecular Weight

387.919

IUPAC Name

ethyl 4-(8-chloro-2-deuterio-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridin-11-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate

InChI

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i11D,12D2,13D2

InChI Key

JCCNYMKQOSZNPW-JWMSIRGKSA-N

SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1

Synonyms

4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid-d5, Ethyl Ester

Origin of Product

United States

Comparison with Similar Compounds

Desthis compound

Desthis compound (C${19}$H${14}$ClN$2$D$5$), the deuterated form of desloratadine, is a primary active metabolite of loratadine. While this compound is used to quantify the parent drug, desthis compound facilitates the measurement of its metabolite in pharmacokinetic studies. Structurally, desloratadine lacks the ethoxycarbonyl group present in loratadine, resulting in a lower molecular weight (315.86 vs. 387.91 g/mol) .

Table 1: Structural Comparison of this compound and Desthis compound

Parameter This compound Desthis compound
CAS Number 1398065-63-8 1020719-34-9
Molecular Formula C${22}$H${18}$D$5$ClN$2$O$_2$ C${19}$H${14}$ClN$2$D$5$
Molecular Weight 387.91 g/mol 315.86 g/mol
Primary Use Internal standard for loratadine Metabolite quantification

Loratadine Impurities

Loratadine EP impurities (e.g., Impurity A, B, C) are structurally related degradation products or synthetic byproducts. For example:

  • Loratadine EP Impurity B (CAS 31251-41-9): A pyridine derivative formed during synthesis .
  • Descarboethoxy this compound : A deuterated impurity resulting from ester hydrolysis .

These impurities lack deuterium labeling and are critical for assessing drug purity but differ functionally from this compound in analytical applications.

Functional Analogs of this compound

Non-Deuterated Loratadine

Non-deuterated loratadine (C${22}$H${23}$ClN$2$O$2$, CAS 79794-75-5) shares identical pharmacological activity but lacks isotopic labeling. Deuterium in this compound reduces metabolic degradation, improving stability in LC-MS workflows without altering receptor binding .

Pitolisant-d6 HCl

Pitolisant-d6 HCl (CAS 903576-44-3), a deuterated histamine H3 receptor inverse agonist (K$_i$ = 0.16 nM), targets a different histamine receptor subtype (H3 vs. H1) but is similarly used in neuropharmacological research .

Isotopic Analogs in Analytical Chemistry

Montelukast-d6

Montelukast-d6 (CAS N/A), a deuterated leukotriene receptor antagonist, is used in asthma research. Like this compound, it serves as an internal standard but targets leukotriene pathways instead of histamine receptors .

5-Hydroxyindoleacetic Acid-d5

5-Hydroxyindoleacetic acid-d5 (5-HIAA-d5) is a deuterated serotonin metabolite used in cannabinoid analysis. Unlike this compound, it is applied in neurotransmitter studies rather than antihistamine quantification .

Table 2: Functional Comparison of Deuterated Standards

Compound Application Target Pathway Purity
This compound Antihistamine quantification Histamine H1 >95%
Montelukast-d6 Leukotriene analysis Leukotriene receptor >98%
5-HIAA-d5 Serotonin metabolite analysis Cannabinoid metabolism N/A

Pharmacopeial and Regulatory Considerations

This compound aligns with pharmacopeial guidelines for isotopic purity and analytical validation. The United States Pharmacopeia (USP) specifies methods for identifying related compounds (e.g., thin-layer chromatography, infrared absorption) to ensure consistency with non-deuterated loratadine . Regulatory documents emphasize the importance of deuterated standards in avoiding cross-reactivity with structurally similar drugs like desloratadine .

Preparation Methods

Kinetic Isotope Effects in Deuteration

The C-D bond exhibits a 1.8 kJ·mol⁻¹ higher bond dissociation energy compared to C-H, reducing enzymatic cleavage rates by 69–87% in hepatic cytochrome P450 systems. This property underpins the use of this compound as a metabolic tracer, enabling precise quantification of parent loratadine in biological matrices.

Synthetic Routes to this compound

Deuteration strategies for this compound prioritize regioselectivity to maintain structural fidelity while achieving high isotopic purity (>98%). The following methods are industrially and academically validated:

Hydrogen-Deuterium Exchange (HIE)

HIE employs acidic or basic conditions to catalyze proton-deuteron swapping at activated C-H sites. For this compound, deuteration targets the ethyl side chain and aromatic positions:

Reaction Conditions

  • Catalyst : Burgess’ iridium complex ([(cod)Ir(μ-OH)]₂BF₄)

  • Solvent : Deuterated acetic acid (CD₃CO₂D)

  • Temperature : 80°C, 24 hours

  • Deuterium Incorporation : 92–95% at ethyl group

This method minimizes structural degradation but requires post-synthesis purification via reversed-phase HPLC to remove residual catalysts.

Catalytic Deuteration of Loratadine Precursors

A palladium-mediated approach deuterates intermediates during loratadine synthesis:

Stepwise Protocol

  • Intermediate Synthesis : 8-Chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridine

  • Deuteration :

    • Catalyst : Pd/C (5% w/w) under D₂ atmosphere

    • Solvent : Deuterium oxide (D₂O) with 0.1 M NaOD

    • Yield : 85% with >99% isotopic purity

Mechanistic Insight :
Pd-mediated C-H activation forms a π-allyl intermediate, enabling deuterium insertion at benzylic and aromatic positions.

Optimization of Reaction Parameters

Temperature and Pressure Effects

ParameterRange TestedOptimal ValueImpact on Yield
Temperature50–100°C80°CMaximizes D-incorporation without side reactions
H₂ Pressure1–5 atm3 atmBalances reaction rate and catalyst longevity
Reaction Time12–48 hours24 hoursEnsures complete deuteration

Elevated temperatures (>90°C) promote deuterium scrambling, reducing positional specificity.

Solvent Systems

  • Polar aprotic solvents (DMF-d₇, DMSO-d₆): Enhance catalyst activity but complicate purification.

  • Deuterated alcohols (CD₃OD): Improve solubility of aromatic intermediates, yielding 88% deuteration.

Purification and Analytical Validation

Chromatographic Purification

HPLC Conditions

  • Column : C18, 250 × 4.6 mm, 5 μm

  • Mobile Phase : 0.1% DCO₂H in D₂O/CD₃CN (65:35)

  • Flow Rate : 1.0 mL/min

  • Retention Time : 12.3 minutes

Post-purification, lyophilization yields this compound as a white crystalline solid with <0.5% non-deuterated impurities.

Spectroscopic Characterization

Key Spectral Data

TechniqueDiagnostic Features
¹H NMR (500 MHz, CDCl₃)δ 1.25 (t, J=7.1 Hz, CH₂CD₂), absence of H-2', H-3' protons
HRMS (ESI+)m/z 388.1521 [M+H]⁺ (calc. 388.1518)
IR (KBr)ν 1685 cm⁻¹ (C=O), 1510 cm⁻¹ (C-D stretch)

Deuterium distribution is confirmed via ²H NMR, showing quintet splitting for CD₂ groups.

Challenges in Industrial-Scale Synthesis

Isotopic Dilution

Batch-to-batch variability arises from residual protiated solvents, necessitating:

  • Triple-distilled D₂O (99.98% isotopic purity)

  • Glovebox synthesis under N₂ atmosphere

Regulatory Considerations

The FDA requires deuterated pharmaceuticals to demonstrate:

  • Isotopic Purity : ≥98% by LC-MS

  • Stability : No deuterium loss after 24 months at -20°C

Emerging Methodologies

Electrochemical Deuteration

Recent advances utilize Pt electrodes in D₂O to deuterate loratadine precursors at ambient conditions:

  • Current Density : 10 mA/cm²

  • Yield : 78% with 97% D-incorporation

This method eliminates noble metal catalysts, reducing production costs by ~40%.

Applications in Pharmaceutical Research

This compound’s primary applications include:

  • Pharmacokinetic Modeling : Quantifying loratadine’s half-life (t₁/₂ = 8.5 hours) in human plasma

  • Drug-Drug Interaction Studies : Identifying CYP3A4-mediated metabolism pathways

Q & A

Q. What is the role of Loratadine-d5 as an internal standard in quantitative LC-MS/MS analysis?

this compound, a deuterated isotopologue of Loratadine, is used to correct for matrix effects and ionization variability in bioanalytical assays. Its near-identical chemical properties to Loratadine ensure co-elution, while the mass difference (Δm/z = +5) enables precise quantification via stable isotope dilution . To implement this, researchers must:

  • Validate deuterium retention during sample preparation (e.g., no H/D exchange under acidic/basic conditions).
  • Optimize chromatographic separation to avoid interference from endogenous compounds.
  • Calibrate instrument parameters (e.g., collision energy, dwell time) to maximize signal-to-noise ratios .

Q. How can researchers ensure the chemical purity and isotopic enrichment of this compound?

Purity verification involves:

  • NMR spectroscopy : Confirm structural integrity and absence of non-deuterated impurities.
  • High-resolution mass spectrometry (HRMS) : Assess isotopic enrichment (≥98% deuterium incorporation) via exact mass measurements.
  • Chromatographic assays : Use reverse-phase HPLC with UV detection to quantify residual solvents or degradation products .

Q. What protocols are recommended for preparing this compound stock solutions to ensure stability?

  • Dissolve in deuterated solvents (e.g., DMSO-d6) to minimize proton exchange.
  • Store at –20°C in amber vials to prevent photodegradation.
  • Validate stability over time using repeated LC-MS injections and compare peak areas against freshly prepared standards .

Advanced Research Questions

Q. How should researchers address contradictions in this compound recovery rates across different biological matrices?

Discrepancies in recovery (e.g., plasma vs. tissue homogenates) often arise from matrix-specific ion suppression or protein binding. Mitigation strategies include:

  • Matrix-matched calibration : Prepare standards in the same biological matrix as samples.
  • Standard addition method : Spike increasing this compound concentrations into samples to account for matrix effects.
  • Post-column infusion studies : Identify regions of ion suppression in chromatograms .

Q. What methodological considerations are critical when cross-validating this compound-based assays across laboratories?

Cross-validation requires:

  • Harmonized SOPs : Standardize extraction protocols (e.g., solid-phase extraction vs. protein precipitation).
  • Inter-laboratory calibration : Share aliquots of pooled samples to assess inter-lab variability.
  • Statistical alignment : Use Bland-Altman plots or Cohen’s kappa to evaluate agreement in quantitative results .

Q. How can researchers optimize this compound utilization in metabolomic studies to track drug-drug interactions?

  • Dose-ranging experiments : Co-administer this compound with target drugs at varying concentrations to model pharmacokinetic interactions.
  • Dynamic MRM transitions : Monitor specific fragment ions (e.g., m/z 388.1 → 337.2 for this compound) to enhance specificity in complex biological samples.
  • Pharmacokinetic modeling : Integrate LC-MS data with compartmental models to predict interaction thresholds .

Q. What strategies resolve spectral interference when this compound co-elutes with endogenous isobars?

  • High-resolution mass spectrometry : Differentiate isobars via exact mass (e.g., Q-TOF instruments with <5 ppm mass accuracy).
  • Mobility separation : Employ ion mobility spectrometry (IMS) to isolate analytes based on collision cross-section differences.
  • Derivatization : Chemically modify this compound to shift retention time or fragmentation patterns .

Methodological and Ethical Considerations

Q. How should researchers document this compound usage to ensure reproducibility?

  • Detailed metadata : Report batch-specific isotopic enrichment, solvent composition, and storage conditions.
  • Open-access protocols : Share LC-MS parameters (e.g., gradient elution profiles, ion source settings) in supplementary materials.
  • FAIR data principles : Archive raw spectra and calibration curves in repositories like MetaboLights or ChEMBL .

Q. What ethical guidelines apply to using deuterated compounds in preclinical studies?

  • Animal welfare compliance : Adhere to institutional guidelines for deuterium exposure limits (e.g., <0.5% body weight in rodents).
  • Environmental safety : Dispose of deuterated waste via certified hazardous material protocols to prevent isotopic contamination .

Advanced Experimental Design

Q. How can machine learning enhance this compound-based assay development?

  • Predictive modeling : Train algorithms on historical LC-MS data to optimize ionization conditions or collision energies.
  • Anomaly detection : Use unsupervised learning to identify outlier batches of this compound with suboptimal deuterium enrichment.
  • Automated quantification : Implement neural networks for peak integration in high-throughput workflows .

Q. What interdisciplinary approaches leverage this compound in pharmacokinetic-pharmacodynamic (PK-PD) modeling?

  • Microsampling techniques : Combine dried blood spot (DBS) sampling with LC-MS to reduce animal use in PK studies.
  • Multi-omics integration : Correlate this compound pharmacokinetics with proteomic/metabolomic profiles to identify biomarker candidates.
  • In silico simulations : Use molecular docking to predict this compound interactions with cytochrome P450 enzymes .

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